(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology
Mechanism of Action
Target of Action
A related compound, (s)-(-)-1-benzyl-3-pyrrolidinol, has been found to inhibit humanized rabbit cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, during bone resorption .
Mode of Action
It can be inferred that if this compound acts similarly to (s)-(-)-1-benzyl-3-pyrrolidinol, it may interact with its target protein, potentially inhibiting its function .
Biochemical Pathways
If it acts similarly to (S)-(-)-1-Benzyl-3-pyrrolidinol, it may affect pathways involving protein degradation, such as the breakdown of collagen in bone resorption .
Result of Action
If it acts similarly to (S)-(-)-1-Benzyl-3-pyrrolidinol, it may inhibit the function of its target protein, potentially affecting protein degradation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-benzoylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
- (S)-tert-Butyl 1-benzylpyrrolidin-3-ylcarbamate
- (S)-tert-Butyl 1-phenylpyrrolidin-3-ylcarbamate
Uniqueness
(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJEFJDOLSCSH-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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